molecular formula C14H19NO2S B14257674 N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide CAS No. 404392-13-8

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide

Katalognummer: B14257674
CAS-Nummer: 404392-13-8
Molekulargewicht: 265.37 g/mol
InChI-Schlüssel: LOGOZPULSVYSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexene ring, a methylphenyl group, and a methanesulfonamide moiety, making it a unique structure with potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide typically involves the reaction of 2-cyclohex-2-en-1-yl-6-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular membranes, altering their properties and affecting cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide is unique due to its specific combination of a cyclohexene ring, a methylphenyl group, and a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

404392-13-8

Molekularformel

C14H19NO2S

Molekulargewicht

265.37 g/mol

IUPAC-Name

N-(2-cyclohex-2-en-1-yl-6-methylphenyl)methanesulfonamide

InChI

InChI=1S/C14H19NO2S/c1-11-7-6-10-13(12-8-4-3-5-9-12)14(11)15-18(2,16)17/h4,6-8,10,12,15H,3,5,9H2,1-2H3

InChI-Schlüssel

LOGOZPULSVYSKM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C2CCCC=C2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.